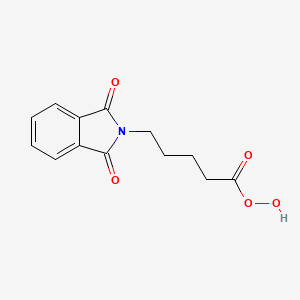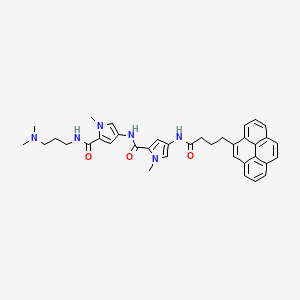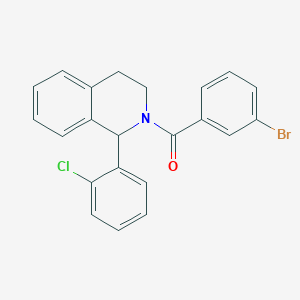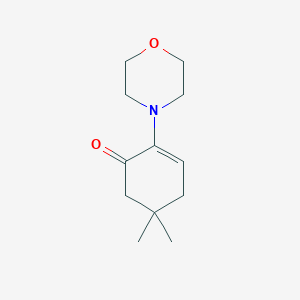
5,5-Dimethyl-2-(morpholin-4-yl)cyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethyl-2-(morpholin-4-yl)cyclohex-2-en-1-one is a chemical compound characterized by a cyclohexene ring with a morpholine substituent. The morpholine moiety contributes to its pharmacological properties. This compound is primarily used for research purposes and is not intended for human or veterinary use.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-(morpholin-4-yl)cyclohex-2-en-1-one involves the reaction of cyclohexene derivatives with morpholine under specific conditions. The exact synthetic route and reaction conditions are typically proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, as it is mainly used in research settings. the production likely involves standard organic synthesis techniques, including the use of catalysts and controlled reaction environments to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Dimethyl-2-(morpholin-4-yl)cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles and electrophiles: Various organic and inorganic compounds depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Applications De Recherche Scientifique
5,5-Dimethyl-2-(morpholin-4-yl)cyclohex-2-en-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including its effects on cellular processes and pathways.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5,5-Dimethyl-2-(morpholin-4-yl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The morpholine moiety is known to contribute to its pharmacological properties, potentially affecting neurotransmitter systems and cellular signaling pathways. detailed studies on its exact mechanism of action are limited.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5-Dimethyl-3-(morpholin-4-yl)cyclohex-2-en-1-one: A structurally similar compound with a different position of the morpholine substituent.
Morpholine derivatives: Compounds containing the morpholine moiety, which exhibit a broad spectrum of pharmacological activities.
Uniqueness
5,5-Dimethyl-2-(morpholin-4-yl)cyclohex-2-en-1-one is unique due to its specific structural configuration, which influences its chemical reactivity and biological activity. The presence of the morpholine moiety enhances its pharmacological properties, making it a valuable compound for research in various scientific fields.
Propriétés
Numéro CAS |
144605-89-0 |
|---|---|
Formule moléculaire |
C12H19NO2 |
Poids moléculaire |
209.28 g/mol |
Nom IUPAC |
5,5-dimethyl-2-morpholin-4-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C12H19NO2/c1-12(2)4-3-10(11(14)9-12)13-5-7-15-8-6-13/h3H,4-9H2,1-2H3 |
Clé InChI |
QURGLWHGMOVKOT-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC=C(C(=O)C1)N2CCOCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



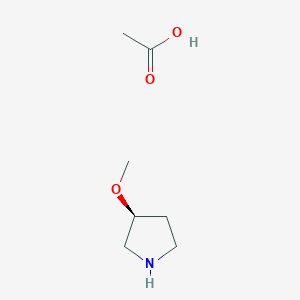


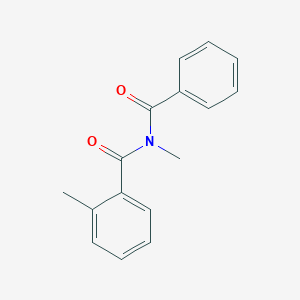
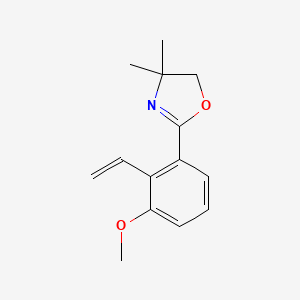
![2,2'-[Disulfanediyldi(2,1-phenylene)]dipyridine](/img/structure/B15162612.png)
![(1S,4S,5R,6R)-5,6-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B15162616.png)
